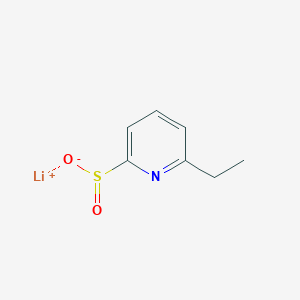

Lithium(1+) ion 6-ethylpyridine-2-sulfinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

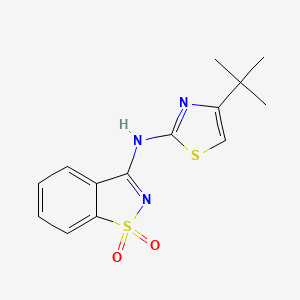

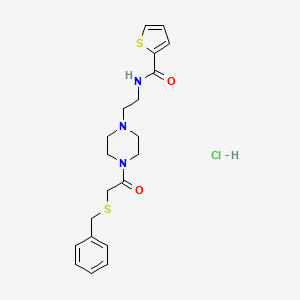

Lithium(1+) ion 6-ethylpyridine-2-sulfinate, commonly known as LiEPS, is a highly reactive and versatile compound used in various scientific research applications. It is a lithium salt of 6-ethylpyridine-2-sulfonic acid and is known for its unique properties, including high solubility in water and organic solvents, high thermal stability, and low toxicity.

科学的研究の応用

Mechanism of Ion Transport in Amorphous Poly(ethylene oxide)/LiTFSI

Lithium cation (Li+) transport mechanisms in poly(ethylene oxide) (PEO) were investigated using molecular dynamics simulations. The study found that Li+ transport involves a combination of subdiffusive motion along PEO chains, motion together with PEO segments, and intersegmental hops between PEO segments (Borodin & Smith, 2006).

Electrolyte Interphase Studies in Lithium-Ion Batteries

Solid Electrolyte Interphase on Graphite Anode

The study analyzed the composition of the solid electrolyte interphase (SEI) on the graphite anode of commercial lithium-ion cells, using X-ray photoelectron spectroscopy. The results highlighted the transformations of organic species to inorganic ones and the dissolution of species containing sulfur atoms (Lu, Cheng, & Yang, 2008).

Reductive Decomposition in Lithium-Ion Batteries

Reductive Decomposition of Ethylene Sulfite

This study investigated the reductive decomposition of ethylene sulfite as an electrolyte additive in lithium-ion batteries. The reductive decomposition products, which contribute to the formation of a protective solid electrolyte interphase film, were identified (Leggesse & Jiang, 2012).

Lithium-Sulfur Battery Innovations

Lithium-Sulfur Battery Cathode Enabled by Lithium-Nitrile Interaction

A new methodology for lithium-sulfur battery cathode was proposed, utilizing lithium sulfide dispersed in a carbon host to sequester polysulfides. This study demonstrated the effectiveness of the architecture in homogeneously distributing Li2S and in sequestering lithium polysulfides (Guo et al., 2013).

Stabilizing Lithium Metal Anodes

The study proposed using an interlayer composed of a trifluorophenyl-modified poly(ethylene imine) network to solve issues related to side reactions and dendrite growth at lithium metal anode interfaces. The interlayer exhibited excellent cycling stability and a dendrite-free morphology (Cui et al., 2021).

特性

IUPAC Name |

lithium;6-ethylpyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Li/c1-2-6-4-3-5-7(8-6)11(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHIXJGPZJNSOR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC1=NC(=CC=C1)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile](/img/structure/B2420000.png)

![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)

![2-(4-chlorophenoxy)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2420013.png)